molecular formula C10H18F2N2O2 B2549846 tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 2055848-76-3

tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2549846
CAS No.: 2055848-76-3
M. Wt: 236.263
InChI Key: YHFQRFDPXSAJPK-ZETCQYMHSA-N
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Description

tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the piperidine ring. One common method involves the reaction of 3,3-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine ring. The use of flow microreactors offers advantages such as improved reaction control, scalability, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield secondary or primary amines.

Scientific Research Applications

tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of fluorine substitution on biological activity.

    Industrial Applications: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring. This fluorine substitution enhances the compound’s metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQRFDPXSAJPK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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